Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate is an organic compound with the molecular formula C14H25IO6This compound is of interest due to its unique structure, which includes both iodopropyl and dimethoxyethyl groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion from diethyl propanedioate by treatment with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-iodopropyl bromide, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and various reduced or oxidized derivatives .
Scientific Research Applications
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodopropyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler ester without the iodopropyl and dimethoxyethyl groups.
Diethyl (2,2-dimethoxyethyl)malonate: Lacks the iodopropyl group.
Diethyl (3-iodopropyl)malonate: Lacks the dimethoxyethyl group.
Uniqueness
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate is unique due to the presence of both iodopropyl and dimethoxyethyl groups, which provide additional reactivity and versatility in organic synthesis compared to its simpler counterparts .
Properties
CAS No. |
654672-96-5 |
---|---|
Molecular Formula |
C14H25IO6 |
Molecular Weight |
416.25 g/mol |
IUPAC Name |
diethyl 2-(2,2-dimethoxyethyl)-2-(3-iodopropyl)propanedioate |
InChI |
InChI=1S/C14H25IO6/c1-5-20-12(16)14(8-7-9-15,13(17)21-6-2)10-11(18-3)19-4/h11H,5-10H2,1-4H3 |
InChI Key |
JMVBFNQCRHQETA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCI)(CC(OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.